2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-morpholinoethanone oxalate
Description
2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-morpholinoethanone oxalate is a heterocyclic compound featuring a fused oxadiazole-azetidine core, a furan ring, and a morpholine moiety, with an oxalate counterion. The oxadiazole ring is a five-membered heterocycle known for its metabolic stability and role in medicinal chemistry, often contributing to antimicrobial, anti-inflammatory, or antitumor activity . The morpholine group, a six-membered saturated ring with one oxygen and one nitrogen atom, often improves solubility and pharmacokinetics. The oxalate salt form likely enhances crystallinity and stability, which is critical for formulation .
Properties
IUPAC Name |
2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-1-morpholin-4-ylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4.C2H2O4/c20-13(19-3-6-21-7-4-19)10-18-8-11(9-18)15-16-14(17-23-15)12-2-1-5-22-12;3-1(4)2(5)6/h1-2,5,11H,3-4,6-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHPUHKQWCFKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-morpholinoethanone oxalate represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article delves into the compound's synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a furan moiety linked to an oxadiazole ring and an azetidine unit. The morpholinoethanone component adds to its pharmacological profile. The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing techniques such as cyclization and condensation reactions.
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole core have shown effectiveness against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
A comparative study on the antimicrobial efficacy of several oxadiazole derivatives demonstrated that those with the furan substitution had enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the presence of the oxadiazole ring .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblast cells) revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others demonstrated a protective effect, enhancing cell viability . Notably, compound 25 from related studies showed significant cytotoxicity at concentrations above 100 µM, while others indicated increased cell viability at lower concentrations .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | MRSA | 8 µg/mL |
| B | E. coli | 16 µg/mL |
| C | S. aureus | 4 µg/mL |
| D | P. aeruginosa | 32 µg/mL |
Table 2: Cytotoxicity Results on L929 Cells
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| 24 | 6 | 109 | 121 |
| 25 | 100 | 77 | 68 |
| 29 | 50 | 93 | 127 |
The biological activity of This compound can be attributed to several factors:
- Metal Chelation : The presence of electron-donating groups in the oxadiazole ring may facilitate metal chelation, which is crucial for inhibiting metalloproteins involved in bacterial metabolism .
- Lipophilicity : The lipophilic nature of these compounds enhances their ability to penetrate cellular membranes, thereby increasing their bioavailability and effectiveness against microbial targets .
- Gene Expression Modulation : Some studies suggest that these compounds can modulate gene expression related to biofilm formation in bacteria, further contributing to their antimicrobial effects .
Case Studies
A case study involving a series of synthesized oxadiazoles demonstrated that compounds with specific substitutions exhibited enhanced antimicrobial properties compared to traditional antibiotics like ciprofloxacin . This highlights the potential for developing new therapeutic agents based on the oxadiazole framework.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Compounds similar to the target compound have been synthesized and evaluated for their efficacy against various bacterial strains. For instance, studies have shown that certain oxadiazole derivatives possess activity comparable to standard antibiotics . The mechanism often involves inhibition of bacterial enzyme pathways, such as the enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis .
Anticancer Potential
The furan and oxadiazole components contribute to the anticancer potential of these compounds. Various studies have reported that oxadiazoles can induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic markers . The presence of morpholino groups enhances solubility and bioavailability, making these compounds suitable candidates for further development in cancer therapy.
Antioxidant Properties
Oxadiazole derivatives have also been recognized for their antioxidant activities. The incorporation of furan rings has been shown to enhance the radical scavenging ability of these compounds, which is crucial in preventing oxidative stress-related diseases .
Case Study 1: Antitubercular Agents
A series of novel compounds based on the oxadiazole framework were synthesized and tested for antitubercular activity. These compounds showed promising results with minimal inhibitory concentrations (MIC) comparable to established drugs like isoniazid . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antioxidant and Antimicrobial Evaluation
Another study focused on synthesizing various substituted oxadiazoles and evaluating their antioxidant and antibacterial properties. The results indicated that specific substitutions at the 2 and 5 positions significantly improved both antimicrobial and antioxidant activities . This reinforces the idea that strategic modifications can yield compounds with enhanced therapeutic profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs share the 1,2,4-oxadiazole and furan motifs but differ in substituents, influencing their physicochemical and biological properties. Below is a comparative analysis with key examples:
Key Observations:
Structural Variations :
- The target compound uniquely combines azetidine and morpholine, which are absent in analogs like the methylthio- or ethylamine-substituted oxadiazoles . Azetidine’s rigidity may confer improved binding specificity compared to linear alkyl chains in other derivatives.
- The fluorobenzylthio-aniline oxadiazole (from ) demonstrates how electron-withdrawing groups (e.g., fluorine) and aromatic thioethers enhance antibacterial potency, a feature absent in the target compound.
Physicochemical Properties: The oxalate counterion in the target compound likely improves aqueous solubility compared to hydrochloride salts (e.g., ), critical for bioavailability.
Synthetic Routes :
- The target compound’s synthesis likely involves cyclization of hydrazide precursors with carbonyl reagents, analogous to methods for 5-(alkenyl)-1,3,4-oxadiazoles . However, the azetidine-morpholine linkage may require specialized coupling reagents or protective group strategies.
Computational Similarity Assessment:
As per , structural similarity analysis (e.g., Tanimoto coefficient, pharmacophore mapping) would classify these compounds as "similar" due to shared oxadiazole and furan cores. However, divergent substituents (azetidine/morpholine vs. triazole/aryl groups) place them in distinct bioactivity clusters. For example, morpholine’s hydrogen-bonding capacity may target kinases or GPCRs, whereas methylthio groups could favor metabolic enzymes .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-morpholinoethanone oxalate?
Answer:
The synthesis involves multi-step heterocyclic chemistry , focusing on cyclocondensation and functional group coupling. Key steps include:
- Oxadiazole ring formation : Reacting furan-2-carboxylic acid hydrazide with a carbonyl source (e.g., cyanogen bromide) under reflux in ethanol/water to form the 1,2,4-oxadiazole core .
- Azetidine coupling : Use of nucleophilic substitution or transition metal-catalyzed cross-coupling to attach the azetidine moiety to the oxadiazole ring .
- Morpholine incorporation : Amidation or alkylation reactions to introduce the morpholinoethanone group, followed by oxalate salt formation for crystallization .
Critical considerations : - Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
- Monitor reaction progress using TLC or HPLC (≥95% purity threshold) .
Basic: What analytical techniques are essential for structural characterization of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is required:
- NMR spectroscopy :
- X-ray crystallography : Resolves 3D conformation, hydrogen bonding (e.g., oxalate counterion interactions), and tautomeric preferences .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] calculated for C _{20}N _{5} $: 396.1434) .
Advanced: How does thiol-thione tautomerism in the oxadiazole ring influence the compound’s reactivity and biological activity?
Answer:
The oxadiazole-thione tautomer equilibrium (e.g., 1,3,4-oxadiazole-2-thiol ⇌ 1,3,4-oxadiazoline-5-thione) affects:
- Electrophilicity : The thione form enhances reactivity in nucleophilic substitutions (e.g., with alkyl halides) .
- Bioactivity : Tautomers may exhibit differential binding to enzyme active sites (e.g., cyclooxygenase inhibition) .
Methodology : - Use NMR and IR spectroscopy to detect tautomeric shifts (C=S stretch at ~1250 cm vs. S-H at ~2550 cm) .
- Computational studies (DFT) to predict dominant tautomers under physiological conditions .
Advanced: What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?
Answer:
Primary assays :
- COX-1/COX-2 inhibition : Measure IC values using enzyme immunoassays (EIAs) with purified cyclooxygenase isoforms .
- Lipoxygenase (LOX) inhibition : Assess 5-LOX activity in human neutrophils via spectrophotometric detection of hydroperoxides .
Secondary validation : - Cellular inflammation models : Quantify IL-6/TNF-α secretion in LPS-stimulated macrophages (e.g., RAW 264.7 cells) .
- Dose-response curves : Use nonlinear regression to determine EC and selectivity ratios (COX-2/COX-1) .
Advanced: How can computational modeling (e.g., DFT) guide the optimization of this compound’s pharmacokinetic properties?
Answer:
Key applications :
- Solubility prediction : Calculate logP values (e.g., using Molinspiration) to balance hydrophilicity (oxalate salt) and lipophilicity (furan/oxadiazole) .
- Metabolic stability : Identify labile sites (e.g., morpholine N-oxidation) via cytochrome P450 docking simulations .
- Binding affinity : Perform molecular dynamics (MD) simulations to optimize interactions with target proteins (e.g., COX-2) .
Validation : Cross-reference computational results with experimental data (e.g., microsomal stability assays) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Common sources of discrepancy :
- Tautomeric variability : Ensure consistent tautomer characterization (see FAQ 3) .
- Purity differences : Validate compound integrity via HPLC and elemental analysis .
Mitigation strategies : - Standardized assays : Replicate studies under identical conditions (e.g., cell line, incubation time).
- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Advanced: What rational design strategies can enhance the selectivity of this compound for specific therapeutic targets?
Answer:
Pharmacophore modification :
- Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., -NO) to enhance COX-2 selectivity .
- Azetidine ring functionalization : Replace with pyrrolidine to modulate steric effects and improve blood-brain barrier penetration .
Methodology : - SAR studies : Synthesize analogs and correlate structural changes with activity profiles .
- Crystallographic mapping : Identify key hydrogen bonds (e.g., oxalate with Arg120 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
